molecular formula C15H19FN2O3 B4332411 3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No. B4332411
M. Wt: 294.32 g/mol
InChI Key: FNZNDRPBFCIJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one, also known as FIASD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FIASD is a spirocyclic compound that contains a unique molecular structure, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is not fully understood, but it is believed to act on multiple pathways in the body. 3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and cell proliferation. It may also modulate the expression of genes involved in metabolic pathways and cellular signaling.
Biochemical and Physiological Effects
3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. 3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. 3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has also shown low toxicity in preclinical studies, making it a safe compound to use in lab experiments. However, 3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has some limitations, including its low solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the study of 3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one. Further research is needed to fully understand the mechanism of action of 3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one and its potential therapeutic applications. Additionally, the development of novel formulations of 3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one with improved bioavailability may enhance its therapeutic potential. Further studies are also needed to evaluate the safety and efficacy of 3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one in human clinical trials.

Scientific Research Applications

3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has shown potential therapeutic applications in various areas of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. 3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has been studied for its potential use in the treatment of diabetes and metabolic disorders.

properties

IUPAC Name

3-(2-fluoroanilino)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-14(20)15(9-5-2-6-10-15)21-13(19)18(14)17-12-8-4-3-7-11(12)16/h3-4,7-8,17,20H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZNDRPBFCIJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCCCC2)OC(=O)N1NC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 2
3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 3
3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 4
3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 5
3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 6
3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

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